(2,4-Dihydroxyphenyl)acetonitrile

Allelopathy Plant biochemistry Phenolic acid biosynthesis

Researchers studying plant allelopathy or developing natural herbicides often encounter inactive positional isomers. (2,4-Dihydroxyphenyl)acetonitrile (2,4-DHPA) is the authentic allelochemical that selectively inhibits biosynthesis of p-hydroxybenzoic, vanillic, caffeic, ferulic, and protocatechuic acids-a profile absent in the 3,4-dihydroxy and 4-hydroxy analogs. It also serves as a cyanomethyl building block for reversible CO₂-capture ionic liquids, a function ketone analogs cannot replicate. • Naturally occurring benzyl cyanide isolated from Erica scoparia and Diploclisia glaucescens • Essential for allelopathy research, herbicide-lead development, and task-specific ionic liquid synthesis • Supplied as ≥98% pure powder; stable at -20 °C dry/ambient shipping; available in mg-to-g quantities

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 57576-34-8
Cat. No. B049923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dihydroxyphenyl)acetonitrile
CAS57576-34-8
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)CC#N
InChIInChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2
InChIKeySSUJMKQLZZYAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(2,4-Dihydroxyphenyl)acetonitrile CAS 57576-34-8: Verified Natural Phenolic Compound for Research Procurement


(2,4-Dihydroxyphenyl)acetonitrile (2,4-DHPA), CAS 57576-34-8, is a naturally occurring benzyl cyanide compound with molecular formula C8H7NO2 and molecular weight 149.15 g/mol [1]. It was first isolated from Erica scoparia and subsequently identified in Diploclisia glaucescens [2]. The compound features a 2,4-dihydroxy substitution pattern on the phenyl ring attached to an acetonitrile moiety, which distinguishes it from other positional isomers and mono-hydroxylated analogs. 2,4-DHPA exhibits allelopathic activity through inhibition of phenolic acid biosynthesis in plants [3] and is utilized as a building block in organic synthesis, including applications in reversible CO2-capture ionic liquids [4].

(2,4-Dihydroxyphenyl)acetonitrile Procurement: Why Generic Substitution of In-Class Compounds is Not Advisable


Within the class of hydroxyphenylacetonitriles, subtle variations in hydroxyl substitution pattern and the presence/absence of the nitrile group produce profound differences in biological activity and synthetic utility. The 2,4-dihydroxy configuration is essential for specific allelopathic inhibition of p-hydroxybenzoic, vanillic, caffeic, ferulic, and protocatechuic acid biosynthesis ; the 3,4-dihydroxy isomer (CAS 1126-62-1) exhibits different target engagement, including catechol-O-methyltransferase inhibition [1], while the mono-hydroxylated 4-hydroxyphenylacetonitrile (CAS 14191-95-8) shows only non-specific antioxidant activity via ferric thiocyanate assay [2]. Furthermore, 2,4-DHPA contains the acetonitrile functionality that enables its use as a cyanomethyl building block in CO2 capture ionic liquids [3], a property absent in ketone analogs like 2,4-dihydroxyacetophenone (resacetophenone, CAS 89-84-9). These functional differences preclude simple interchangeability in research applications requiring specific molecular recognition, synthetic pathway compatibility, or targeted biological activity.

(2,4-Dihydroxyphenyl)acetonitrile Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Allelopathic Inhibition of Phenolic Acid Biosynthesis: 2,4-DHPA vs. Structural Analogs

2,4-Dihydroxyphenylacetonitrile (2,4-DHPA) exhibits specific allelopathic activity by inhibiting the synthesis of multiple phenolic acids, a property not reported for the 3,4-dihydroxy isomer or 4-hydroxyphenylacetonitrile. In plant root absorption studies, 2,4-DHPA at ecologically relevant concentrations suppresses the biosynthesis of p-hydroxybenzoic acid, vanillic acid, caffeic acid, ferulic acid, and protocatechuic acid . This specific metabolic interference explains the observed suppression of herbaceous plant growth in heathland ecosystems dominated by Erica scoparia, from which the compound was originally isolated [1].

Allelopathy Plant biochemistry Phenolic acid biosynthesis

Antioxidant Activity Assessment: 2,4-DHPA vs. 4-Hydroxyphenylacetonitrile via Different Assays

While 4-hydroxyphenylacetonitrile (CAS 14191-95-8) shows strong antioxidant activity in the ferric thiocyanate assay [1], 2,4-DHPA's antioxidant profile has been evaluated using different methodologies. The phenolic structure of 2,4-DHPA suggests antioxidant potential through hydrogen atom donation from its two hydroxyl groups [2]. However, direct head-to-head comparison data in identical assay systems are not available in the public literature. The presence of the ortho-dihydroxy (catechol-like) moiety in the 3,4-isomer typically confers superior radical scavenging compared to the meta-dihydroxy arrangement in 2,4-DHPA, based on established phenolic structure-activity relationships [3].

Antioxidant Radical scavenging Phenolic compounds

Synthetic Utility: 2,4-DHPA as Cyanomethyl Building Block in CO2 Capture Ionic Liquids

2,4-Dihydroxyphenylacetonitrile is specifically cited as a reactant in the synthesis of reversible CO2-capture ionic liquids [1]. The compound belongs to the class of cyanobenzyl alcohols used in these formulations. In contrast, the ketone analog 2,4-dihydroxyacetophenone (resacetophenone, CAS 89-84-9) lacks the nitrile group and is instead employed in Friedel-Crafts acylation and hydrazone synthesis [2]. The 3,4-dihydroxy isomer (CAS 1126-62-1) has been studied as a catechol-O-methyltransferase inhibitor ligand [3] but is not documented for CO2 capture applications.

Organic synthesis CO2 capture Ionic liquids

Physicochemical Property Comparison: 2,4-DHPA vs. 2,5-Dihydroxy Isomer and Mono-Hydroxy Analog

2,4-Dihydroxyphenylacetonitrile exhibits distinct physicochemical properties compared to its positional isomers and mono-hydroxylated analog, which impact handling, storage, and analytical method development. 2,4-DHPA has a predicted LogP (XLogP3-AA) of 0.9, topological polar surface area (TPSA) of 64.3 Ų, and predicted density of 1.325 g/cm³ [1]. The 2,5-dihydroxy isomer (CAS 58543-91-2) shares the same molecular weight and formula but differs in substitution pattern [2]. The mono-hydroxylated 4-hydroxyphenylacetonitrile (CAS 14191-95-8) has a lower molecular weight (133.15 g/mol) and reduced hydrogen bond donor count (1 vs. 2) [3].

Physicochemical properties Chromatography Formulation

(2,4-Dihydroxyphenyl)acetonitrile (CAS 57576-34-8): Evidence-Based Research and Industrial Application Scenarios


Plant Allelopathy and Natural Herbicide Discovery Research

2,4-DHPA is a validated allelochemical that inhibits the biosynthesis of multiple phenolic acids (p-hydroxybenzoic, vanillic, caffeic, ferulic, and protocatechuic acids) in target plants . Researchers investigating plant-plant chemical warfare, invasive species ecology, or developing natural herbicide leads should procure 2,4-DHPA specifically; the 3,4-dihydroxy isomer and 4-hydroxy analog do not exhibit this allelopathic activity profile. Use in root absorption bioassays with red clover or other sensitive species is documented [1].

Synthesis of CO2 Capture Ionic Liquids and Functional Materials

Patents describe 2,4-DHPA as a cyanobenzyl alcohol-type reactant in the synthesis of reversible CO2-capture ionic liquids [2]. The acetonitrile functionality is essential for this application; the ketone analog 2,4-dihydroxyacetophenone cannot substitute. Industrial researchers developing task-specific ionic liquids for carbon capture or green chemistry applications should procure 2,4-DHPA for these specific synthetic pathways.

Natural Product Reference Standard and Phytochemical Analysis

2,4-DHPA was first isolated and characterized from Erica scoparia [3] and subsequently identified in Diploclisia glaucescens . Analytical laboratories performing phytochemical profiling, metabolomics studies, or quality control of Erica species extracts require authentic 2,4-DHPA reference material. The compound's predicted LogP of 0.9 and TPSA of 64.3 Ų [4] inform chromatographic method development (e.g., reverse-phase HPLC retention time prediction).

Phenolic Compound Structure-Activity Relationship (SAR) Studies

The 2,4-dihydroxy substitution pattern of 2,4-DHPA provides a specific comparator for SAR investigations of phenolic bioactivity. Unlike the 3,4-dihydroxy isomer studied for COMT inhibition [5] or the 4-hydroxy analog studied for non-specific antioxidant activity [6], 2,4-DHPA offers a distinct hydroxyl arrangement for probing hydrogen bonding, metal chelation, and enzyme inhibition mechanisms. Medicinal chemistry and natural product SAR programs should include 2,4-DHPA as a control compound when evaluating the impact of hydroxyl positional isomerism on biological activity.

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